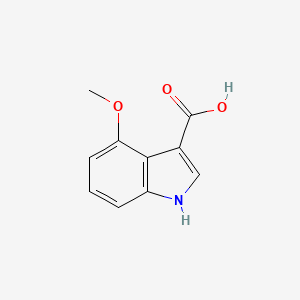

4-Methoxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWWJZMLMUDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590801 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203937-50-2 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details a robust and efficient synthetic pathway, commencing from the readily available 4-methoxy-1H-indole. The core of the synthesis involves a two-step sequence: the regioselective formylation of the indole nucleus at the C3 position via the Vilsmeier-Haack reaction, followed by the oxidation of the resultant aldehyde to the target carboxylic acid. This guide offers a meticulous, step-by-step protocol for each synthetic transformation, underpinned by a discussion of the mechanistic rationale and experimental considerations critical for achieving high yield and purity. Furthermore, a thorough characterization of the final compound is presented, including a summary of its key physicochemical properties and an analysis of its spectral data. The significance of this compound as a precursor in the development of novel therapeutic agents, particularly in the realm of neurological disorders, is also highlighted.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Functionalized indoles, particularly those bearing a carboxylic acid moiety at the 3-position, are crucial intermediates in the synthesis of various pharmacologically active compounds. This compound (Figure 1) is a notable example, serving as a versatile precursor for a range of therapeutic agents.[2] Its unique electronic properties, conferred by the electron-donating methoxy group at the 4-position, influence its reactivity and the biological profile of its derivatives. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and comprehensive characterization of this important molecule.

Figure 1: Chemical Structure of this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Vilsmeier-Haack Formylation of 4-Methoxy-1H-indole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3]The reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). [4] Mechanism:

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole ring of 4-methoxy-1H-indole then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 4-methoxy-1H-indole-3-carboxaldehyde.

Caption: Mechanistic steps of the Vilsmeier-Haack formylation of 4-methoxy-1H-indole.

Experimental Protocol:

Note: This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles and should be performed by qualified personnel in a well-ventilated fume hood. [5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Indole: Dissolve 4-methoxy-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the ice has melted and the mixture is basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methoxy-1H-indole-3-carboxaldehyde as a solid.

Part 2: Oxidation of 4-Methoxy-1H-indole-3-carboxaldehyde

The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For indole-3-carboxaldehydes, several oxidizing agents can be employed. A common and effective method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. [6] Mechanism:

The oxidation of aldehydes with potassium permanganate in an alkaline solution proceeds through the formation of a manganate ester intermediate. The hydroxide ions in the solution facilitate the reaction. The intermediate subsequently decomposes to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid.

Experimental Protocol:

Note: This protocol is based on general procedures for the oxidation of aldehydes to carboxylic acids and should be conducted with appropriate safety precautions. [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, 1.5-2 equivalents) in water. Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature. A color change from purple to brown (formation of MnO₂) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until the brown precipitate of manganese dioxide dissolves.

-

Isolation: Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Data

While specific spectra for this compound are not readily available in all public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds. [8][9][10][11][12] ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the proton at the C2 position, signals for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the methoxy group at the C4 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methoxy carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching band for the carbonyl group, and N-H stretching for the indole ring. [12] MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 191.18 g/mol .

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm), C2-H singlet (~8.0 ppm), Methoxy (-OCH₃) singlet (~3.9 ppm), Carboxylic acid (-COOH) broad singlet (>10 ppm), Indole N-H broad singlet (~11-12 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic and indole carbons (100-140 ppm), Methoxy carbon (~55 ppm) |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700-1680 (strong, C=O stretch), ~3400 (N-H stretch) |

| MS (m/z) | 191 [M]⁺ or 192 [M+H]⁺ |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. [2]The presence of the methoxy group and the carboxylic acid functionality provides handles for further chemical modifications, allowing for the generation of diverse molecular libraries for drug screening.

Derivatives of this compound have been investigated for their potential therapeutic applications in several areas, including:

-

Neurological Disorders: The indole nucleus is a common feature in many centrally acting agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds targeting neurological pathways. [2]* Antioxidant and Anti-inflammatory Agents: Indole derivatives are known to possess antioxidant and anti-inflammatory properties. This compound serves as a scaffold for the development of new agents with these activities. [2] While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented therapeutic agents. [13][14][15][16]

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound from 4-methoxy-1H-indole. The detailed experimental protocols for the Vilsmeier-Haack formylation and subsequent oxidation provide a practical framework for its synthesis in a laboratory setting. The guide also summarizes the key physicochemical and spectral characteristics necessary for the unambiguous identification and quality control of the final product. As a versatile building block in medicinal chemistry, this compound holds significant potential for the development of novel therapeutic agents, and this guide serves as a valuable resource for researchers in this field.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Sciencemadness.org. the reimer-tiemann reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Google Patents.

- Google Patents. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

- Google Patents.

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

-

Organic Syntheses Procedure. [Link]

-

PMC - NIH. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

UNN. Nigerian Research Journal of Chemical Sciences (ISSN. [Link]

-

Baxendale Group. KMnO4-Mediated Oxidation as a Continuous Flow Process. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

PubChem. 5-Methoxy-1H-indole-3-carboxylic acid. [Link]

-

YouTube. Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). [Link]

-

MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. [Link]

-

PubMed. Indole Synthesis Using Silver Catalysis. [Link]

-

ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

-

ResearchGate. Indole Synthesis Using Silver Catalysis | Request PDF. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 6. unn.edu.ng [unn.edu.ng]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. phcogj.com [phcogj.com]

- 11. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. US8349843B2 - Carboxylic acid derivatives, their preparation and use - Google Patents [patents.google.com]

- 14. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]

- 15. US4736043A - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 16. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indole-3-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-1H-indole-3-carboxylic acid (CAS No: 203937-50-2), a vital heterocyclic compound in pharmaceutical and biochemical research.[1] Recognized for its role as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological disorders, a thorough understanding of its structural features is paramount.[1][2] This document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The molecular structure, with a methoxy group on the benzene ring and a carboxylic acid on the pyrrole ring, presents a unique electronic environment. This guide will dissect the influence of these functional groups on the spectral output, providing researchers with the necessary framework for unambiguous identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, NMR confirms the substitution pattern and the integrity of the indole core.

Experimental Protocol: NMR Analysis

The following protocol outlines a self-validating system for acquiring high-quality NMR data. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the acidic compound while keeping the labile N-H and O-H protons observable.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound (purity ≥97%)[3] and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Employ a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon.

-

A longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group exert distinct electronic effects that influence the chemical shifts of the aromatic protons. The predicted data, based on established principles and spectra of related indole-3-carboxylic acids, are summarized below.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H1 (N-H) | ~11.8 | Broad Singlet | - | Labile proton on the indole nitrogen, often broad. Its chemical shift is solvent and concentration-dependent. |

| H2 | ~8.1 | Singlet | - | Proton at C2 is adjacent to the carboxylic acid and the ring nitrogen, resulting in a downfield shift. |

| H5 | ~7.2 | Doublet | J ≈ 8.8 | Ortho-coupled to H6. |

| H6 | ~6.9 | Doublet of Doublets | J ≈ 8.8, 2.4 | Coupled to both H5 (ortho) and H7 (meta). |

| H7 | ~6.7 | Doublet | J ≈ 2.4 | Meta-coupled to H6. The methoxy group at C4 shields this adjacent proton. |

| OCH₃ | ~3.9 | Singlet | - | Characteristic singlet for methoxy group protons. |

| COOH | ~12.5 | Broad Singlet | - | Highly deshielded acidic proton, signal is often very broad and its position is highly variable. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H NMR data.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~125 | Carbon adjacent to nitrogen and bearing a proton. |

| C3 | ~110 | Carbon attached to the carboxylic acid group. |

| C3a | ~128 | Bridgehead carbon adjacent to the methoxy-substituted ring. |

| C4 | ~155 | Aromatic carbon directly attached to the electron-donating methoxy group, significantly shifted downfield. |

| C5 | ~122 | Aromatic CH carbon. |

| C6 | ~115 | Aromatic CH carbon. |

| C7 | ~105 | Aromatic CH carbon shielded by the adjacent methoxy group. |

| C7a | ~137 | Bridgehead carbon adjacent to the indole nitrogen. |

| COOH | ~165 | Carbonyl carbon of the carboxylic acid.[6] |

| OCH₃ | ~56 | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR Analysis

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) method is efficient and requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[8]

-

Spectrum Collection: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[9]

Alternatively, the KBr pellet method can be used, where the sample is finely ground with potassium bromide and pressed into a transparent disk.[10]

IR Spectral Analysis

The IR spectrum is dominated by characteristic absorptions from the carboxylic acid, indole, and methoxy groups. The formation of hydrogen-bonded dimers via the carboxylic acid groups is a key feature, leading to a very broad O-H stretching band.[11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 | N-H Stretch | Indole N-H |

| 3300–2500 (very broad) | O-H Stretch | Carboxylic acid (in H-bonded dimer)[12] |

| ~1680 | C=O Stretch | Carboxylic acid carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Aryl ether (methoxy group) |

| ~950 (broad) | O-H Bend | Carboxylic acid |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol: MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent pseudomolecular ion.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile. A trace of formic acid or ammonia may be added to aid in protonation or deprotonation, respectively.[13]

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

Tandem MS (MS/MS): To probe fragmentation, the precursor ion of interest (e.g., m/z 191 for [M+H]⁺ or 190 for [M-H]⁻) can be isolated and fragmented via collision-induced dissociation (CID).

MS Spectral Analysis

The molecular formula C₁₀H₉NO₃ gives an exact mass of 191.0582 g/mol .[14] The mass spectrum will confirm this and provide structural insights through its fragmentation pattern.

| m/z Value | Proposed Ion/Fragment | Fragmentation Pathway |

| 192 | [M+H]⁺ | Protonated molecular ion (Positive ESI mode) |

| 190 | [M-H]⁻ | Deprotonated molecular ion (Negative ESI mode) |

| 174 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 146 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion. This is a characteristic fragmentation of indole carboxylic acids.[15] |

| 145 | [M - COOH]⁺ | Loss of the carboxylic acid radical (less common in ESI). |

Integrated Spectroscopic Workflow

The conclusive identification of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural characterization of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its molecular architecture. ¹H and ¹³C NMR spectroscopy confirm the connectivity and substitution pattern of the indole core. FTIR spectroscopy provides immediate confirmation of the essential carboxylic acid, N-H, and aryl ether functional groups. Mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation pathways. Together, these techniques provide a robust, self-validating system for the unambiguous structural confirmation and quality control of this important research chemical.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). National Institutes of Health.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, January 5). RSIS International.

- Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. (n.d.). Benchchem.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). ACS Publications.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.

- 4-Methoxyindole synthesis. (n.d.). ChemicalBook.

- (S1) The IR spectrum of 1 (in KBr). (n.d.). ACG Publications.

- This compound. (n.d.). Chem-Impex.

- Indole-3-Carboxylic Acid. (n.d.). PubChem.

- Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. (2025, August 6).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org.

- Sample preparation for FT-IR. (n.d.).

- This compound ≥97% CAS. (n.d.). United States Biological.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database.

- Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.

- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). PubMed.

- This compound, CAS 203937-50-2. (n.d.). Santa Cruz Biotechnology.

- Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). Taylor & Francis Online.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry: Fragmentation. (n.d.).

- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses.

- 4-methoxyindole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).

- A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.

- 1H-Indole-3-carboxylic acid, 5-methoxy-1-(4-methoxyphenyl)-2-methyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- IR Chart. (n.d.).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI.

- Mass spectrometry of simple indoles. (n.d.). ACS Publications.

- (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025, October 12). ResearchGate.

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). PubMed.

- Figure 4. Structures of indole-3-propionic acid (1),... (n.d.). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. usbio.net [usbio.net]

- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. 4-methoxyindole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Technical Guide to the Solubility of 4-Methoxy-1H-indole-3-carboxylic acid in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and analytical characterization. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-1H-indole-3-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and pharmaceutical development.[1] We will explore the physicochemical properties of this molecule that govern its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on handling this compound.

Introduction: The Critical Role of Solubility

This compound is a key building block in the synthesis of various bioactive molecules, including those targeting neurological disorders and cancer.[1] Its utility in research and development is significant, but like any compound, its physical properties dictate how it can be effectively used. Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is arguably one of the most critical of these properties.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Ensuring that the compound and other reactants are in the same phase is fundamental for chemical reactions to proceed efficiently.

-

Crystallization & Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity solid form with the desired crystal morphology.[2]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification.[1]

-

Formulation Development: For potential therapeutic applications, understanding solubility in various excipients and solvent systems is the first step toward developing a stable and bioavailable drug product.[1]

This guide will delve into the factors that influence the solubility of this specific indole derivative and provide the practical tools to assess it.

Physicochemical Properties & Solubility Prediction

The structure of this compound offers key insights into its expected solubility. The molecule possesses both polar and non-polar characteristics, which results in a nuanced solubility profile.

Key Structural Features:

-

Indole Ring: A bicyclic aromatic system that is largely non-polar.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

Amine (-NH) in the Indole Ring: Capable of acting as a hydrogen bond donor.

The general principle of "like dissolves like" is the starting point for predicting solubility.[2] Solvents that can effectively interact with these functional groups will be better at dissolving the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, methoxy, and indole NH groups, suggesting a higher likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar regions of the molecule effectively. High solubility is expected in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups. Therefore, the solubility of this highly functionalized molecule is expected to be low in non-polar solvents.

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[3][4] This is a classic acid-base reaction that dramatically increases aqueous solubility.[5]

Qualitative Solubility Assessment

A preliminary assessment of solubility was performed to classify the compound's behavior in a range of common laboratory solvents. The following table summarizes the observed solubility at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |

| Water | Polar Protic | Insoluble | The large, non-polar indole ring dominates over the polar groups, limiting solubility in water at neutral pH. |

| Methanol | Polar Protic | Soluble | Strong hydrogen bonding interactions with the -OH, -COOH, and -NH groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, provides strong hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Sparingly Soluble | Can act as a hydrogen bond acceptor but lacks a donor, providing moderate solvation. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Moderate polarity and hydrogen bond accepting ability lead to limited solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | Lower polarity limits effective solvation of the highly polar carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvent with strong hydrogen bond accepting capability, effectively solvating the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, its high polarity and hydrogen bond accepting nature make it an excellent solvent. |

| Toluene | Non-Polar Aromatic | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |

| Hexane | Non-Polar Aliphatic | Insoluble | Van der Waals forces are insufficient to dissolve the polar, functionalized molecule. |

| 5% aq. Sodium Hydroxide | Aqueous Base | Soluble | Deprotonation of the carboxylic acid forms a soluble sodium carboxylate salt.[3][4] |

| 5% aq. Sodium Bicarbonate | Aqueous Base | Soluble | As a carboxylic acid, it is acidic enough to be deprotonated by the weaker base, bicarbonate, forming a soluble salt.[3][4] |

Quantitative Solubility Determination: A Validated Protocol

For many applications, a quantitative measure of solubility is required. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Principle

This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique.

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Autosampler vials

-

Calibrated HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

Sources

A Strategic Guide to the Biological Activity Screening of 4-Methoxy-1H-indole-3-carboxylic acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3] 4-Methoxy-1H-indole-3-carboxylic acid, a specific derivative, presents a compelling candidate for biological activity screening due to its structural features which suggest potential for diverse molecular interactions.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. We will detail a tiered screening cascade, from broad-based primary assays to specific mechanistic studies, emphasizing the scientific rationale behind each protocol and ensuring data integrity through robust experimental design.

Introduction: The Rationale for Screening

This compound belongs to a class of compounds that are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[4] The methoxy group at the 4-position and the carboxylic acid at the 3-position modify the electron distribution and steric profile of the indole ring, potentially creating unique binding interactions with biological targets.[5] Preliminary explorations suggest potential antioxidant and anti-inflammatory properties for this compound.[4]

A systematic screening approach is essential to comprehensively map its bioactivity profile. This guide proposes a strategic workflow designed to maximize information while conserving resources, moving logically from broad, high-throughput screens to more complex, hypothesis-driven mechanistic studies.

Pre-Screening Essentials: Compound Characterization

Before embarking on biological assays, the physicochemical properties of the test compound must be thoroughly characterized to ensure the reliability and reproducibility of experimental results.

-

Purity Assessment: The purity of this compound should be ≥97%, as confirmed by methods like NMR or LC-MS. This prevents confounding results from impurities.

-

Solubility Determination: The compound's solubility in common biological solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media) is critical. A stock solution, typically in DMSO, is prepared for serial dilutions.[6] It is imperative to determine the highest concentration of the vehicle (e.g., DMSO) that does not exert toxicity on the test systems.

-

Stability Analysis: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure it does not degrade over the course of the assay.

The Screening Cascade: A Tiered Approach

We advocate for a multi-tiered screening strategy. This begins with broad primary assays to identify potential areas of activity, followed by more specific secondary assays to confirm and quantify these "hits," and finally, mechanistic studies to elucidate the mode of action.

Diagram: The Biological Screening Workflow

Caption: A tiered workflow for the biological screening of a novel compound.

Tier 1: Primary Screening

The goal of this tier is to cast a wide net and identify any significant biological activity.

Anticancer Activity: Cytotoxicity Screening

The initial assessment for anticancer potential involves evaluating the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay [7][9]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6][9][10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic effect.

Antimicrobial Activity: Disc Diffusion Assay

This classic method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[11][12][13]

Experimental Protocol: Kirby-Bauer Disc Diffusion Assay [11]

-

Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound. Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.[12] A larger zone indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the compound's ability to act as a free radical scavenger.[14][15] It is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which involves a color change from violet to yellow.[16][17]

Experimental Protocol: DPPH Assay [14][18]

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[14]

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.[16]

-

Controls: Use methanol as a blank and a known antioxidant like Ascorbic Acid or Trolox as a positive control.[16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][17]

-

Absorbance Reading: Measure the absorbance at 517 nm.[14][16]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A significant decrease in absorbance indicates antioxidant potential.

Tier 2: Hit Confirmation and Secondary Assays

If a primary screen yields a positive "hit," the next step is to confirm the activity and quantify its potency.

IC₅₀ Determination for Cytotoxic Hits

For compounds showing cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of a drug's potency.[19][20] The MTT assay protocol is repeated with a finer range of concentrations to accurately model the dose-response relationship.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| HCT116 (Colon) | 15.2 ± 1.8 |

| A549 (Lung) | 32.5 ± 4.1 |

| HeLa (Cervical) | 28.9 ± 3.5 |

| Doxorubicin (Control) | 0.8 ± 0.1 |

Minimum Inhibitory Concentration (MIC) for Antimicrobial Hits

For antimicrobial hits, the Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth—is determined using the broth microdilution method.[11][13][21]

Experimental Protocol: Broth Microdilution [21]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).[21]

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity (growth).[13]

Tier 3: Mechanistic Studies

Once a potent and confirmed hit is identified, the focus shifts to understanding its mechanism of action (MoA).

Apoptosis Induction Assessment

Many anticancer agents work by inducing programmed cell death (apoptosis). A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[22]

Experimental Protocol: Caspase-Glo® 3/7 Assay [23][24]

-

Cell Treatment: Treat cancer cells (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) and lyses the cells.[23][24][25]

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase activity.[23][24] An increase in luminescence compared to the control indicates apoptosis induction.

Diagram: Apoptosis Detection via Caspase-3/7 Activation

Caption: Mechanism of the Caspase-Glo® 3/7 assay for apoptosis detection.

Cell Cycle Analysis

Anticancer compounds can also exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing proliferation.[26][27] This is analyzed using flow cytometry with a DNA-binding dye like Propidium Iodide (PI).[28]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [29]

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[28][29]

-

Staining: Treat cells with RNase A (to prevent staining of RNA) and then stain with Propidium Iodide (PI) solution.[28]

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

Conclusion and Future Directions

This in-depth guide outlines a logical and robust strategy for the comprehensive biological screening of this compound. By progressing through a tiered cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and characterize potential therapeutic activities. Positive findings from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The versatility of the indole scaffold suggests that a systematic investigation of this compound is a worthwhile endeavor in the quest for novel therapeutic agents.[2]

References

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics. [Link]

-

Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]

-

Antibiotic sensitivity testing. Wikipedia. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). [Link]

-

Antimicrobial Susceptibility Testing. APEC. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

DPPH Radical Scavenging Assay. Bio-protocol. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. [Link]

-

How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

-

Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Molecules. [Link]

-

Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences. [Link]

-

Cell Cycle Analysis. UW Carbone Cancer Center. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Pharmaceuticals. [Link]

-

A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. soc.chim.it [soc.chim.it]

- 6. broadpharm.com [broadpharm.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. mdpi.com [mdpi.com]

- 12. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 13. apec.org [apec.org]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. marinebiology.pt [marinebiology.pt]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 24. promega.com [promega.com]

- 25. Caspase 3/7 Activity [protocols.io]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nanocellect.com [nanocellect.com]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to In Vitro Antioxidant Assays for 4-Methoxy-1H-indole-3-carboxylic acid

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has driven significant research into the identification and characterization of novel antioxidant compounds. 4-Methoxy-1H-indole-3-carboxylic acid, a versatile indole derivative, has emerged as a candidate for investigation due to its structural features, which suggest potential antioxidant and anti-inflammatory properties[1]. The presence of an electron-donating methoxy group and the indole nucleus, a known scaffold for radical scavenging, provides a strong rationale for its evaluation[2]. This guide provides a comprehensive, in-depth technical framework for assessing the in vitro antioxidant capacity of this compound. It moves beyond simple protocols to explain the mechanistic underpinnings of each assay, enabling researchers to make informed experimental choices and interpret data with confidence. We will detail a multi-faceted approach, employing a battery of assays to probe different aspects of antioxidant action, including radical scavenging and reductive capabilities.

Strategic Approach to Antioxidant Profiling

No single in vitro assay can fully capture the complex biological activity of an antioxidant. A compound may act via various mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), or by chelating transition metals[3]. Therefore, a panel of assays operating on different principles is required for a comprehensive preliminary profile[4][5]. This guide focuses on three widely adopted and mechanistically distinct chemical assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, we will discuss the principles of assessing enzyme-like activities, which can provide further insight into the compound's potential biological interactions.

Figure 1: Overall workflow for assessing the antioxidant profile of a test compound.

Radical Scavenging Activity Assays

These assays directly measure the capacity of a compound to neutralize stable free radicals, which is a key indicator of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

2.1.1 Mechanism of Action The DPPH assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor[6][7]. The core principle involves the stable free radical DPPH, which possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm[8][9]. When an antioxidant (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it to form the reduced, pale-yellow DPPH-H (hydrazine) form[3][8]. This reduction leads to a stoichiometric decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging capacity of the test compound[9][10].

Figure 2: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

2.1.2 Experimental Protocol

Causality Note: Methanol is the most common solvent as DPPH is readily soluble in it. However, the test compound's solubility must be confirmed. If DMSO is required for the stock solution, its final concentration in the assay well should be kept minimal (<1%) to avoid interference. The 30-minute incubation is a standard endpoint for many antioxidants, but slow-reacting compounds may require kinetic analysis.

| Reagent/Component | Preparation Details |

| DPPH Working Solution | Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. The absorbance at 517 nm should be ~1.0 ± 0.2. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil[7][8]. |

| Test Compound Stock | Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., Methanol or DMSO). |

| Test Compound Dilutions | Perform serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 10 to 500 µg/mL). |

| Positive Control | Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 2 to 50 µg/mL). |

Step-by-Step Procedure (96-Well Plate Format):

-

Plate Setup: Add 100 µL of each test compound dilution and positive control dilution to their respective wells[7].

-

Blank Control: Add 100 µL of the solvent (e.g., methanol) to blank wells. This will serve as the negative control (A_control).

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting[8].

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[8][11].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[12].

2.1.3 Data Analysis The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the log of the compound concentrations and performing a non-linear regression analysis[7]. A lower IC50 value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

2.2.1 Mechanism of Action The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺)[13]. This assay is applicable to both hydrophilic and lipophilic antioxidants[4]. The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark for 12-16 hours, resulting in a stable, blue-green radical solution that absorbs light at 734 nm[11][13]. When an antioxidant is added, it donates an electron to the ABTS•⁺, neutralizing it and causing a reduction in absorbance[14]. The extent of this decolorization is proportional to the antioxidant's concentration and potency.

Figure 3: Generation and subsequent quenching of the ABTS radical cation.

2.2.2 Experimental Protocol

Causality Note: The 12-16 hour pre-incubation is critical for the complete formation of the ABTS radical cation. The subsequent dilution of this stock to an absorbance of 0.70 ± 0.02 at 734 nm standardizes the starting radical concentration for every experiment, ensuring reproducibility[13].

| Reagent/Component | Preparation Details |

| ABTS Stock Solution | Prepare a 7 mM aqueous solution of ABTS. |

| Potassium Persulfate | Prepare a 2.45 mM aqueous solution of potassium persulfate. |

| ABTS•⁺ Radical Solution | Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours[11][13]. |

| ABTS Working Solution | On the day of the assay, dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[11][13]. |

| Test Compound/Control | Prepare serial dilutions as described for the DPPH assay. Trolox is a common standard for this assay. |

Step-by-Step Procedure:

-

Reaction Setup: In a 96-well plate, add a small volume (e.g., 10-20 µL) of each test compound dilution or standard to the wells[13].

-

Reaction Initiation: Add a larger volume (e.g., 180-190 µL) of the ABTS working solution to all wells and mix[13].

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes)[13].

-

Measurement: Measure the absorbance at 734 nm using a microplate reader[13][15].

2.2.3 Data Analysis The calculation for % inhibition and the subsequent determination of the IC50 value are identical to the DPPH assay, using absorbance values measured at 734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox[11].

Ferric Reducing Antioxidant Power (FRAP) Assay

3.1.1 Mechanism of Action The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[4][16]. The assay is conducted under acidic conditions (pH 3.6), which maintains iron solubility[17]. The FRAP reagent contains a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an electron-donating antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex with a maximum absorbance at 593 nm[16][18][19]. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample[17].

Figure 4: The reduction of the Fe(III)-TPTZ complex in the FRAP assay.

3.1.2 Experimental Protocol

Causality Note: The acidic pH of 3.6 is crucial for the reaction as it promotes the reduction of Fe³⁺ and ensures iron remains soluble. Preparing the FRAP reagent fresh and warming it to 37°C ensures optimal and consistent reaction kinetics[20].

| Reagent/Component | Preparation Details |

| Acetate Buffer | 300 mM, pH 3.6. |

| TPTZ Solution | 10 mM TPTZ in 40 mM HCl. |

| Ferric Chloride (FeCl₃) Solution | 20 mM aqueous solution of FeCl₃·6H₂O. |

| FRAP Reagent | Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use[16][20]. |

| Ferrous Sulfate (FeSO₄) Standard | Prepare a series of known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to generate a standard curve. |

| Test Compound/Control | Prepare serial dilutions as previously described. |

Step-by-Step Procedure:

-

Standard Curve: Add a small volume (e.g., 20 µL) of each ferrous sulfate standard, test compound dilution, and blank (solvent) to separate wells of a 96-well plate[20].

-

Reaction Initiation: Add 150-200 µL of the pre-warmed FRAP reagent to all wells[20].

-

Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically or at a fixed endpoint (e.g., 4-30 minutes)[4][20].

-

Measurement: Measure the absorbance at or near 593 nm[4][16].

3.1.3 Data Analysis

-

Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their known concentrations.

-

Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.

-

The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per mg or mmol of the test compound. A higher FRAP value indicates greater reducing power.

Assessment of Enzyme-Like Activity

While direct chemical assays are crucial, some compounds may exert antioxidant effects by interacting with or mimicking the activity of endogenous antioxidant enzymes. Cell-based assays are the gold standard for this, but in vitro systems can provide preliminary indications[21]. Key enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[22][23]. Here, we outline the principle of an SOD-like activity assay as a representative example.

4.1.1 Principle of SOD-Like Activity Assay SODs are enzymes that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide[24][25]. Most in vitro SOD activity assays are indirect, relying on a competitive inhibition principle[25]. A system is used to generate a steady stream of superoxide radicals (e.g., xanthine/xanthine oxidase), which then react with a detector molecule (e.g., a tetrazolium salt like WST-1) to produce a colored formazan dye[24][26][27]. If a compound with SOD-like activity is present, it will compete with the detector molecule for the superoxide radicals, scavenging them and thus inhibiting the color development. The degree of inhibition is proportional to the SOD-like activity of the compound[24].

Figure 5: Principle of the indirect SOD-like activity assay using the WST-1 method.

4.1.2 General Protocol Outline Detailed protocols are often supplied with commercial kits (e.g., from Sigma-Aldrich, Cayman Chemical, etc.)[27][28]. The general steps are:

-

Reagent Preparation: Prepare assay buffers, a superoxide generation system (e.g., xanthine and xanthine oxidase solutions), and a detector solution (e.g., WST-1)[27].

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction: In a 96-well plate, combine the sample dilutions with the detector solution and initiate the reaction by adding the superoxide generating system.

-

Incubation: Incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

-

Measurement: Read the absorbance at the appropriate wavelength for the colored product (e.g., 450 nm for WST-1 formazan)[25].

-

Data Analysis: Calculate the percentage inhibition of color formation relative to a control without the test compound. An IC50 value can be determined similarly to the radical scavenging assays.

Integrated Analysis and Concluding Remarks

Evaluating this compound using this battery of assays will provide a robust, multi-dimensional view of its antioxidant potential. It is essential to recognize that results from different assays are not always directly comparable, as they measure different facets of antioxidant chemistry[5]. For instance, the compound might show high activity in the FRAP assay (indicating it is a potent reducing agent/electron donor) but moderate activity in the DPPH assay (if it is a less effective hydrogen atom donor). Such a profile is valuable and provides clues to its potential mechanism of action.

It is also critical to acknowledge the limitations of in vitro assays. They do not account for bioavailability, metabolic transformation, or localization within a biological system[21]. Therefore, promising results from these in vitro studies should be considered a foundational step, providing a strong rationale for progressing to more complex cell-based assays and, eventually, in vivo models. This structured, mechanistically informed approach ensures scientific rigor and provides the high-quality, trustworthy data required for drug development and research applications.

References

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.

- FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio.

- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.

- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.).

- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). J Infrapur.

- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9).

- Amplite® Colorimetric Superoxide Dismutase (SOD) Assay Kit Enhanced Sensitivity. (n.d.).

- Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2013, October 16).

- ABTS. (n.d.). Wikipedia.

- DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Glutathione Peroxidase Assay (GPx). (n.d.).

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.).

- Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. (n.d.). Benchchem.

- Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.).

- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc..

- 2.6. DPPH Radical Scavenging Assay. (n.d.). Bio-protocol.

- DPPH Radical Scavenging Assay. (n.d.). MDPI.

- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Chem-Impex.

- Genesis and development of DPPH method of antioxidant assay. (n.d.).

- Application Notes: Superoxide Dismutase (SOD) Activity Assays. (n.d.). Benchchem.

- Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. (n.d.). Benchchem.

- ABTS/TAC Methodology: Main Milestones and Recent Applic

- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.).

- DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub.

- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).

- Glutathione Peroxidase Activity Assay with Colorimetric Method and Microplate Reading Format and Comparison with Chemiluminesce. (n.d.). CORE.

- Recent Applications for in Vitro Antioxidant Activity Assay. (2016, June 9). Taylor & Francis.

- Assessment of Antioxidant Activity by Using Different In Vitro Methods. (2025, August 6).

- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. (n.d.). Sigma-Aldrich.

- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ScienceDirect.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ScienceDirect.

- FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.).

- What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? (n.d.). ECHEMI.

- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.

- Glutathione Peroxidase Activity Assay (GPx Activity Assay). (n.d.). ALPCO Diagnostics.

- Superoxide Dismutase (SOD) Colorimetric Activity Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.

- Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method). (n.d.). Elabscience.

- Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Sigma-Aldrich.

- Glutathione Peroxidase Assay Kit. (n.d.). Sigma-Aldrich.

- Glutathione Peroxidase Assay Kit. (n.d.). Cayman Chemical.

- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ABTS - Wikipedia [en.wikipedia.org]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ultimatetreat.com.au [ultimatetreat.com.au]